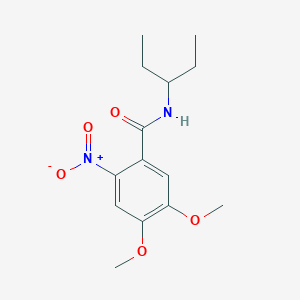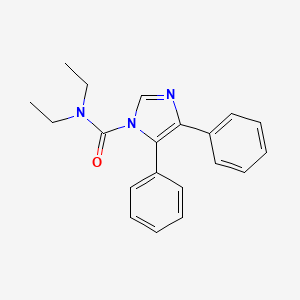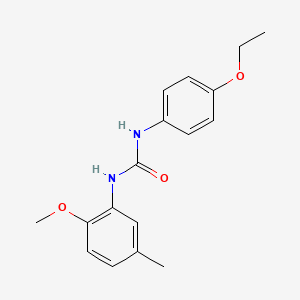
N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide, also known as EPM-706, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM-706 is a member of the benzamide family and has been shown to possess anti-cancer properties.
作用機序
The exact mechanism of action of N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide is not fully understood. However, it has been suggested that N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide inhibits the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins, including those that are important for cancer cell survival. Inhibition of Hsp90 by N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide leads to the degradation of these proteins, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
実験室実験の利点と制限
One of the main advantages of N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide is its specificity for cancer cells. Unlike traditional chemotherapy drugs, which can target both cancer and normal cells, N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide specifically targets cancer cells, reducing the risk of side effects. However, one limitation of N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide is its solubility. N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide is poorly soluble in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for research on N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide. One area of interest is the development of more effective formulations of N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide that improve its solubility. Another area of interest is the development of combination therapies that include N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide and other anti-cancer drugs. Finally, further research is needed to fully understand the mechanism of action of N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide and its potential applications in other diseases beyond cancer.
Conclusion:
N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide is a promising anti-cancer compound that has shown efficacy in a number of preclinical studies. Its specificity for cancer cells and ability to induce apoptosis make it an attractive candidate for further research. While there are limitations to its use, including poor solubility, there are a number of future directions for research that may help to overcome these limitations and improve the efficacy of N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide.
合成法
The synthesis of N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide involves a multi-step process that begins with the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(1-ethylpropyl)amine to form N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide. The final product is then purified using column chromatography to obtain a pure compound.
科学的研究の応用
N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
4,5-dimethoxy-2-nitro-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-5-9(6-2)15-14(17)10-7-12(20-3)13(21-4)8-11(10)16(18)19/h7-9H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFMETXNUDGQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
![methyl 2-[(2,6-difluorobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B5805715.png)
methyl]amino}benzenesulfonamide hydrochloride](/img/structure/B5805717.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)

![4-{2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5805741.png)
![N-[4-(isobutyrylamino)phenyl]butanamide](/img/structure/B5805745.png)


